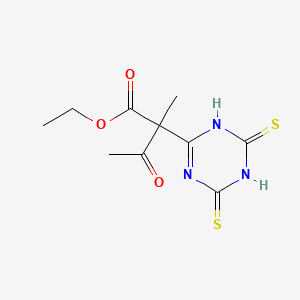
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features mercapto groups and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the use of cyanuric chloride and thiourea in the presence of a base.
Introduction of Mercapto Groups: The mercapto groups are introduced through nucleophilic substitution reactions, where thiol-containing compounds react with the triazine ring.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol-containing proteins, affecting their function. The triazine ring can interact with nucleic acids and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Carboxymethyl-N-phenyl)amino-4,6-dimercapto-1,3,5-triazine
- 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid
Uniqueness
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate is unique due to the presence of both mercapto groups and an ester functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
6958-50-5 |
|---|---|
Molecular Formula |
C10H13N3O3S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
ethyl 2-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C10H13N3O3S2/c1-4-16-7(15)10(3,5(2)14)6-11-8(17)13-9(18)12-6/h4H2,1-3H3,(H2,11,12,13,17,18) |
InChI Key |
XLZNKCCEYSTCAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=NC(=S)NC(=S)N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















